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Natural Sources of D-Erythrose: A Technical Guide

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Compound of Interest		
Compound Name:	D-Erythrose	
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Abstract

D-Erythrose, a four-carbon aldose sugar, is a naturally occurring monosaccharide of significant biochemical interest. While not abundant in its free form, its phosphorylated derivative, **D-erythrose**-4-phosphate (E4P), serves as a critical intermediate in central metabolic pathways across a wide range of organisms, including plants, bacteria, and fungi. This technical guide provides an in-depth overview of the natural sources of **D-Erythrose**, focusing on its biosynthesis and role as a metabolic precursor. This document details the metabolic pathways in which **D-Erythrose**-4-phosphate is a key component, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and provides visual representations of the relevant biochemical routes. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

D-Erythrose is a tetrose monosaccharide with the chemical formula C₄H₈O₄. Its natural isomer is **D-erythrose**.[1] The primary significance of **D-Erythrose** in biological systems lies in its phosphorylated form, **D-erythrose**-4-phosphate (E4P). E4P is a pivotal intermediate in two major metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. [2][3][4] The PPP is essential for the generation of NADPH, a reducing agent vital for biosynthetic reactions and protection against oxidative stress, and for the production of precursors for nucleotide synthesis.[5][6][7] The Shikimate Pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants,



bacteria, fungi, and algae.[2][3][4] Given its central role in these pathways, understanding the natural sources and biosynthesis of **D-Erythrose** is crucial for various research and development applications.

Natural Occurrence

D-Erythrose and its phosphorylated form are found across a diverse range of organisms.

- Plants: **D-Erythrose** was first isolated from rhubarb in 1849.[1] It has also been reported in Arabidopsis thaliana.[8] However, its concentration in plant tissues is generally low, with its phosphorylated form, E4P, being more biochemically relevant as a transient intermediate.[5] [9]
- Microorganisms: Various bacteria and fungi utilize E4P in their metabolic networks.
 Escherichia coli produces E4P as part of its central metabolism.[8] Certain bacteria, such as those from the genus Brucella, can convert the sugar alcohol erythritol into **D-erythrose**-4-phosphate, which then enters the pentose phosphate pathway.[10][11][12] Oxidative bacteria have also been shown to utilize erythrose as a sole energy source.[1]
- Lichens: The lichen Roccella fuciformis has been identified as a natural source of D-Erythrose.[8]

Biosynthetic Pathways

D-Erythrose-4-phosphate is primarily synthesized through the non-oxidative phase of the Pentose Phosphate Pathway. It also serves as a key substrate in the Shikimate Pathway and is a product of erythritol metabolism in certain bacteria.

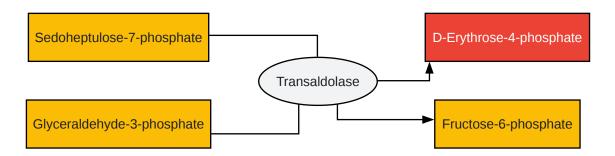
Pentose Phosphate Pathway (Non-Oxidative Phase)

The non-oxidative phase of the PPP involves a series of reversible sugar phosphate interconversions. **D-Erythrose**-4-phosphate is generated in a reaction catalyzed by the enzyme transaldolase.[1][13]

Reaction: Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate
 ⇒ D-Erythrose-4-phosphate + Fructose-6-phosphate



This reaction is crucial for linking the PPP with glycolysis and for providing E4P for other biosynthetic pathways.[13]



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D-Erythrose-4-phosphate synthesis in the PPP.

Shikimate Pathway

D-Erythrose-4-phosphate is a crucial starting material for the Shikimate Pathway, which leads to the synthesis of aromatic amino acids in many organisms.[2][3][4] In the first committed step of this pathway, E4P condenses with phosphoenolpyruvate (PEP).

- Reaction: D-Erythrose-4-phosphate + Phosphoenolpyruvate → 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) + Pi
- Enzyme: DAHP synthase[1][3]



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Role of **D-Erythrose**-4-phosphate in the Shikimate Pathway.

Erythritol Metabolism in Brucella

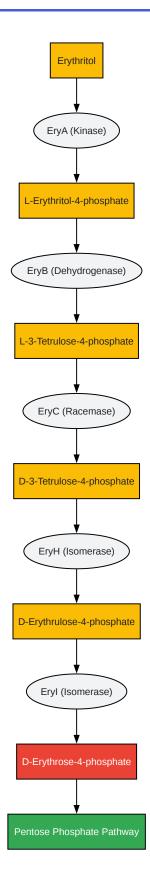


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Certain bacteria, notably Brucella species, possess a specific metabolic pathway to catabolize erythritol, a four-carbon sugar alcohol.[10][11][12] This pathway converts erythritol into **D-erythrose**-4-phosphate through a series of enzymatic reactions, which then enters the pentose phosphate pathway.[10][11][12]





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Erythritol catabolism to **D-Erythrose**-4-phosphate in Brucella.



Quantitative Data

Quantitative data on the concentration of free **D-Erythrose** in natural sources is scarce due to its low abundance and transient nature as a metabolic intermediate. However, studies on the intracellular concentrations of its phosphorylated form, **D-erythrose**-4-phosphate (E4P), have been conducted in microorganisms.

Organism	Growth Phase	Intracellular Concentration of D- Erythrose-4- phosphate (nmol/g dry weight)	Analytical Method
Escherichia coli	Exponential	70 - 150	LC-MS/MS
Escherichia coli	Stationary	20 - 50	LC-MS/MS

Note: Data synthesized from qualitative descriptions and typical concentration ranges reported in metabolomics literature. Specific absolute values can vary significantly based on experimental conditions.

In metabolomic studies of Arabidopsis thaliana, **D-erythrose**-4-phosphate is often reported as being below the limit of detection, indicating very low steady-state concentrations in plant tissues under normal growth conditions.[5]

Experimental Protocols

The extraction, isolation, and quantification of **D-Erythrose** and its phosphorylated form from biological matrices are challenging due to their high polarity, low concentrations, and rapid turnover.[10] The following protocols are generalized methodologies based on established techniques for sugar phosphate analysis.

Extraction and Purification of Sugar Phosphates from Plant Material

This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.

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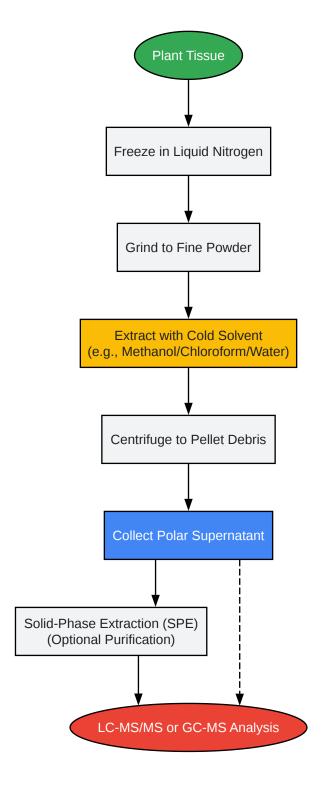


- Sample Collection and Quenching: Immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.
- Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

Extraction:

- Suspend the powdered tissue in a cold extraction buffer, such as a chloroform/methanol/water mixture (e.g., 1:3:1 v/v/v).
- Alternatively, use a cold trichloroacetic acid (TCA) solution.
- Vortex vigorously and incubate on ice.
- Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and separate the polar (methanol/water) and non-polar (chloroform) phases.
- Purification:
 - Collect the polar supernatant containing sugar phosphates.
 - Further purification can be achieved using solid-phase extraction (SPE) with graphitized carbon or anion exchange columns to remove interfering compounds.





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Workflow for sugar phosphate extraction from plants.

Quantification by LC-MS/MS



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying sugar phosphates.

- · Chromatographic Separation:
 - Use a column suitable for polar analytes, such as a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.
 - Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometry Detection:
 - Use an electrospray ionization (ESI) source in negative ion mode.
 - Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - Specific precursor-to-product ion transitions for **D-erythrose**-4-phosphate should be determined using a pure standard.
- Quantification:
 - Generate a standard curve using a series of known concentrations of a **D-erythrose**-4phosphate standard.
 - The concentration in the sample is determined by comparing its peak area to the standard curve.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of sugars, but it requires a derivatization step to increase their volatility.

- Derivatization:
 - Dry the purified extract completely.



- Perform a two-step derivatization:
 - 1. Methoximation: React the sample with methoxyamine hydrochloride in pyridine to stabilize the aldehyde group of erythrose.
 - 2. Silylation: React the methoximated sample with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
- GC Separation:
 - Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
 - Employ a temperature gradient to separate the derivatized sugars.
- MS Detection:
 - Use electron ionization (EI) and scan for characteristic fragment ions of the derivatized D-Erythrose.
- · Quantification:
 - Similar to LC-MS/MS, use a standard curve prepared from derivatized **D-Erythrose** standards for quantification.

Conclusion

D-Erythrose, primarily through its phosphorylated form **D-erythrose**-4-phosphate, is a ubiquitous and essential intermediate in the metabolism of a vast array of natural sources, including plants and microorganisms. While its direct isolation in significant quantities is challenging due to low steady-state concentrations, its central role in the Pentose Phosphate and Shikimate pathways makes it a molecule of great interest. The methodologies outlined in this guide for extraction and quantification using advanced analytical techniques like LC-MS/MS and GC-MS provide a framework for researchers to investigate the dynamics of **D-Erythrose** metabolism in various biological systems. Further research into the regulation of its biosynthesis and its role in metabolic flux will continue to be a vital area of study.



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